molecular formula C12H13NO3 B2602029 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 1368503-69-8

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No.: B2602029
CAS No.: 1368503-69-8
M. Wt: 219.24
InChI Key: YWWVWWWUWFEZKC-UHFFFAOYSA-N
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Description

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid (CAS Number: 1368503-69-8 ) is a high-purity chemical compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This phenylacetic acid derivative, characterized by a pyrrolidin-2-one substituent, serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound in the design and synthesis of novel chemical entities, particularly in the exploration of vicinal diaryl-substituted heterocycles, which are structures of interest in developing potential pharmacologically active agents . The compound's structure, featuring both a carboxylic acid and an amide group, makes it a versatile intermediate for constructing more complex molecules. As a standard precaution, this product is intended for research purposes in laboratory settings only and is not meant for diagnostic, therapeutic, or any human or veterinary use . Please refer to the available Safety Data Sheet for proper handling guidelines, which includes hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVWWWUWFEZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368503-69-8
Record name 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)benzaldehyde with a suitable acetic acid derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to form the intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid. For instance, compounds featuring similar structural motifs have demonstrated significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Candida auris. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
5-FluorobenzimidazoleS. aureus8 µg/mL
Hydrazone DerivativeC. auris16 µg/mL

Anticancer Activity

In vitro studies indicate that derivatives of this compound exhibit promising anticancer properties, particularly against non-small cell lung adenocarcinoma (A549 cells). The anticancer activity appears to be structure-dependent, with certain substitutions significantly enhancing efficacy .

CompoundCell LineViability Reduction (%)
3,5-Dichloro derivativeA54921.2%
Ester derivativeA54971.3%

Pain Management

Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may have applications in pain management therapies. Its ability to modulate inflammatory pathways could offer a new avenue for developing analgesics with fewer side effects compared to traditional NSAIDs .

Neurological Disorders

Preliminary research suggests potential applications in treating neurological disorders due to its effects on neurotransmitter systems. Compounds with similar oxopyrrolidine structures have been investigated for their neuroprotective effects, indicating that further exploration of this compound could yield valuable insights into treatments for conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of compounds related to this compound:

  • A study published in MDPI explored the synthesis and biological evaluation of related compounds, demonstrating significant antimicrobial activity against multidrug-resistant pathogens .
  • Another investigation into the anticancer properties revealed that specific derivatives could reduce cell viability significantly in cancer models, suggesting a pathway for drug development targeting resistant cancer types .

Mechanism of Action

The mechanism of action of 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and implications:

Compound Name (CAS) Substituents/R-Groups Key Differences/Effects Biological Activity (if reported) References
2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid (151213-41-1) Phenyl group at position 3, acetic acid moiety Aromatic ring enhances steric bulk and potential receptor binding Not explicitly reported; AP-M inhibition inferred from analogs
(2-Oxopyrrolidin-1-yl)acetic Acid (53934-76-2) No phenyl ring; simpler structure Reduced molecular weight (159.15 g/mol) improves solubility but limits aromatic interactions Used as a metabolite or intermediate
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (61516-73-2) Ester group instead of carboxylic acid Increased lipophilicity; ester may enhance membrane permeability Found in natural products (e.g., mushrooms)
2-{3-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid Acetamido-phenoxy linker Additional amide group may enhance hydrogen bonding; higher molecular weight (292.29 g/mol) Reported as an AP-M inhibitor
N-(4-(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide Pyrrol-1-yl and methyl groups Bulky substituents may improve metabolic stability; methyl groups enhance lipophilicity Anticancer potential (tested in derivatives)
2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid (104473-04-3) Thiophene and sulfanyl groups Sulfur-containing groups alter electronic properties; thiophene may enhance π-stacking Not reported

Physicochemical and Pharmacokinetic Properties

  • Solubility : The phenyl group in this compound likely reduces aqueous solubility compared to simpler analogs like (2-oxopyrrolidin-1-yl)acetic acid. Ester derivatives (e.g., ethyl 2-(2-oxopyrrolidin-1-yl)acetate) exhibit higher lipophilicity .
  • Metabolic Stability : Bulky substituents (e.g., 2,5-dimethylpyrrole in compound 15) may slow metabolic degradation, as seen in anticancer derivatives .

Biological Activity

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound serves as a reagent in the synthesis of various organic molecules and has been noted for its role in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes. This inhibition is crucial for modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

Research indicates that this compound influences cell function by modulating cell signaling pathways, gene expression, and metabolism. Notably, derivatives of this compound have demonstrated psychotropic and cerebroprotective effects, suggesting potential applications in neuropharmacology.

Table 1: Summary of Cellular Effects

Effect TypeDescription
Cell SignalingModulates pathways involved in inflammation and pain
Gene ExpressionAlters transcription factors related to neuroprotection
MetabolismInfluences metabolic pathways linked to energy balance

Molecular Mechanism

At the molecular level, the compound interacts with specific enzymes and receptors, leading to either inhibition or activation of their functions. The presence of the pyrrolidinone ring allows for significant interactions with biomolecules, enhancing its biological activity.

  • Enzyme Inhibition : Binds to PDE4B, reducing inflammation.
  • Receptor Modulation : Affects nicotinic acetylcholine receptors, contributing to analgesic effects.
  • Cellular Localization : Targeting signals direct the compound to specific organelles, enhancing its efficacy .

Dosage Effects in Animal Models

Studies on animal models reveal that the biological activity of this compound varies significantly with dosage. Lower doses tend to exhibit therapeutic effects, while higher doses may lead to toxicity. For instance, a study indicated that at a dosage of 10 mg/kg, the compound showed promising anti-inflammatory effects without significant adverse reactions.

Metabolic Pathways

The compound undergoes various metabolic transformations in vivo. It interacts with enzymes that facilitate its conversion into active metabolites. Understanding these pathways is crucial for optimizing therapeutic applications and minimizing side effects .

Transport and Distribution

The transport mechanisms of this compound involve specific transporters that mediate its distribution across cellular membranes. Studies suggest that binding proteins play a critical role in maintaining its bioavailability within tissues .

Study 1: Anti-inflammatory Activity

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study measured levels of cytokines such as TNF-alpha and IL-6 before and after treatment.

Table 2: Inflammatory Marker Levels Pre- and Post-Treatment

CytokinePre-Treatment Level (pg/mL)Post-Treatment Level (pg/mL)
TNF-alpha15070
IL-620090

This reduction indicates the compound's potential as an anti-inflammatory agent.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly improved neuronal survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is typically employed:

Intermediate Synthesis : Coupling 3-aminophenylacetic acid with 2-pyrrolidone via nucleophilic substitution or palladium-catalyzed cross-coupling.

Oxidation : Introduce the oxo group to the pyrrolidine ring using oxidizing agents like Jones reagent or catalytic hydrogenation.
Optimization strategies include Design of Experiments (DOE) for parameter screening (e.g., temperature, catalyst loading) and computational reaction path searches using quantum chemical calculations to identify energy barriers .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC with UV/Vis detection (using reference standards like MM0777.03 or MM0054.01) to assess purity (>98% by area normalization) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., distinguishing 3- vs. 2-substituted phenyl rings via coupling patterns).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~275.1 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., electrophilic substitution at the phenyl ring vs. pyrrolidinyl nitrogen).
  • Reaction Path Screening : Employ automated tools like ICReDD’s workflow to simulate intermediates and identify optimal conditions (e.g., solvent polarity, Lewis acid catalysts) .
  • Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy).

Q. What strategies resolve contradictory data regarding the acute toxicity profile of pyrrolidinyl-phenylacetic acid derivatives?

  • Methodological Answer :

  • Comparative Analysis : Review SDS discrepancies (e.g., conflicting classifications for eye irritation in vs. 3). Prioritize studies with validated test protocols (OECD guidelines).
  • In Vitro Assays : Use reconstructed human tissue models (e.g., EpiDerm™ for skin irritation) to validate toxicity endpoints.
  • Dose-Response Studies : Conduct tiered testing (low-to-high concentrations) to establish NOAEL (No Observed Adverse Effect Level) .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify metabolic liabilities.
  • Structural Analogues : Compare with related impurities (e.g., MM0031.03 or MM0054.01) to predict metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data for pyrrolidinyl-phenylacetic acid derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate NMR assignments using 2D techniques (COSY, HSQC) and deuterated solvents to eliminate solvent shift artifacts.
  • Cross-Lab Validation : Share samples with independent labs to confirm spectral reproducibility.
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming the oxopyrrolidine ring conformation) .

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